molecular formula C8H10BrClFN B572837 4-bromo-n-ethyl-2-fluoroaniline hcl CAS No. 1215206-17-9

4-bromo-n-ethyl-2-fluoroaniline hcl

Cat. No.: B572837
CAS No.: 1215206-17-9
M. Wt: 254.527
InChI Key: HIYCNPLPHMNKJJ-UHFFFAOYSA-N
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Description

4-bromo-n-ethyl-2-fluoroaniline hcl: is an organic compound with the molecular formula C8H10BrClFN and a molecular weight of 254.53 g/mol . It is a derivative of aniline, featuring bromine, ethyl, and fluorine substituents on the aromatic ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-n-ethyl-2-fluoroaniline hcl typically involves multi-step reactions. One common method includes:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of specific catalysts and solvents to optimize yield and purity. The exact conditions and reagents can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 4-bromo-n-ethyl-2-fluoroaniline hcl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation and reduction can yield different functionalized derivatives .

Scientific Research Applications

4-bromo-n-ethyl-2-fluoroaniline hcl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 4-bromo-n-ethyl-2-fluoroaniline hcl is unique due to the presence of the ethyl group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

4-bromo-N-ethyl-2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYCNPLPHMNKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682001
Record name 4-Bromo-N-ethyl-2-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-17-9
Record name 4-Bromo-N-ethyl-2-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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